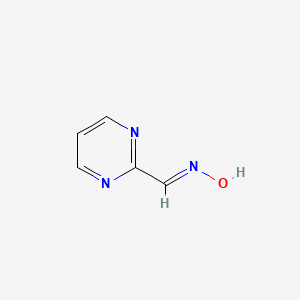

(E)-2-Pyrimidinecarboxaldehyde oxime

Description

Historical Development of Pyrimidine-Based Oximes

The synthesis of pyrimidine oximes traces back to early 20th-century research on heterocyclic chemistry. Key milestones include:

- Oximation of Pyrimidine Aldehydes : Early methods involved reacting pyrimidine aldehydes with hydroxylamine under acidic or basic conditions to form oximes. For example, pyrimidine-2-aldoxime was synthesized via oximation of 2-formylpyrimidine, establishing foundational protocols for pyrimidine oxime generation.

- Stereochemical Studies : Gracheva and Mamaev demonstrated that pyrimidine-2-aldoximes exhibit syn and anti configurations, with photochemical isomerization converting syn-4,6-dimethylpyrimidine-2-aldoxime to its anti form.

- Modern Synthetic Approaches : Recent advancements include using α-chloro oxime ethers with Grignard reagents to synthesize 2,4,6-trisubstituted pyrimidines, highlighting pyrimidine oximes’ versatility in heterocycle formation.

Significance of (E)-2-Pyrimidinecarboxaldehyde Oxime in Heterocyclic Chemistry

This compound is distinguished by its stereochemical configuration and reactivity, making it indispensable in synthesizing complex heterocycles:

The (E) configuration enhances its ability to participate in stereoselective reactions, as the spatial arrangement of substituents influences transition state geometry during cyclization.

Classification and Nomenclature Systems

Pyrimidine oximes are classified based on their structural features and stereochemistry:

Nomenclature :

Fundamental Structural Characteristics

The molecular structure of this compound is defined by its pyrimidine core and oxime group:

The (E) configuration places the hydroxyl group and pyrimidinyl substituent on opposite sides of the C=N bond, critical for directing regioselectivity in reactions.

Properties

IUPAC Name |

(NE)-N-(pyrimidin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKGJZGTTXURLS-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Summary:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), Bi2O3 (0.6 mmol) ground together | Formation of oxime monitored by TLC |

| 2 | Addition of ethyl acetate, filtration to remove catalyst | Filtrate concentrated |

| 3 | Water added to precipitate oxime | Pure oxime isolated by filtration and drying |

This method is rapid, convenient, and environmentally friendly, suitable for preparing this compound analogs.

Two-Step Synthesis via Aldoxime Formation and Esterification

Oxime esters, related compounds, are often prepared in two steps: (1) formation of aldoximes from aldehydes and hydroxylamine, and (2) esterification of the oxime with carboxylic acids or derivatives. While this method is more relevant for oxime esters, the initial aldoxime formation step is directly applicable to this compound preparation.

- Aldehyde + NH2OH → Aldoxime (e.g., this compound)

This reaction typically proceeds under mild conditions in solvents like acetonitrile or ethanol, sometimes using catalysts or light irradiation to improve yields.

Comparative Data on Preparation Conditions and Yields

Notes on Stereochemistry and Purity

- The (E)-isomer of oximes is generally the thermodynamically favored and predominant form, confirmed by NMR and computational studies in related oxime systems.

- Purification is often achieved by crystallization or chromatography to isolate the pure (E)-oxime.

- Analytical techniques such as ^1H NMR, IR spectroscopy, and TLC are routinely used to confirm structure and purity.

Summary of Research Findings

- The solventless grinding method with Bi2O3 catalyst is an efficient, environmentally friendly route for synthesizing this compound with high yields and minimal waste.

- Classical solution-phase synthesis remains reliable and scalable but involves solvents and longer reaction times.

- The stereochemical preference for the (E)-isomer is consistent across oxime derivatives, supported by experimental and computational data.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Pyrimidinecarboxaldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: Conversion to corresponding nitriles or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various derivatives through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Nitriles and carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Properties

Oximes, including (E)-2-Pyrimidinecarboxaldehyde oxime, have been recognized for their significant pharmaceutical properties. They have been studied extensively as potential therapeutic agents due to their roles as acetylcholinesterase reactivators, which are crucial in treating organophosphate poisoning. This class of compounds has demonstrated antibacterial, anticancer, anti-arthritis, and anti-stroke activities. Notably, many oximes function as kinase inhibitors, impacting over 40 different kinases such as AMP-activated protein kinase and phosphatidylinositol 3-kinase .

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of various oximes. For instance, oxime derivatives have shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Catalysis

Synthesis of Oxime Esters

this compound can be utilized in the synthesis of oxime esters through a visible-light-mediated reaction involving aldehydes and aniline derivatives. This method has been shown to yield high efficiency under mild conditions, making it an attractive approach for organic synthesis .

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| 2-Pyridinecarboxaldehyde | Visible light, eosin Y catalyst | 89 |

| 2-Thiophenecarboxaldehyde | Visible light, eosin Y catalyst | 84 |

This table summarizes the yields obtained from reactions involving this compound as a substrate in the synthesis of various oxime esters.

Material Science

Protein Modification

The ability to chemically modify proteins using compounds like this compound has led to advancements in biotherapeutics and material science. The strategic site-specific modification of proteins enables the development of new protein-based materials with enhanced functionalities. For example, this compound has been used to incorporate high-affinity binding proteins into polymer matrices for applications in biosensing and drug delivery systems .

Coordination Chemistry

Metal Complexes

Research into metal complexes involving pyridine-oxime ligands has shown that these compounds can serve as effective chelating agents. Studies indicate that this compound can form stable complexes with transition metals, which are useful in catalysis and as bioinorganic models .

| Metal Ion | Ligand Used | Stability Constant (log K) |

|---|---|---|

| Iron | This compound | 5.4 |

| Copper | This compound | 6.1 |

This table provides insights into the stability constants of metal complexes formed with this compound.

Mechanism of Action

The mechanism of action of (E)-2-Pyrimidinecarboxaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of various biochemical pathways. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates .

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

The following table summarizes key properties of (E)-2-Pyrimidinecarboxaldehyde oxime and related compounds:

Key Observations :

- Thermal Stability: Tetrazole-based oximes exhibit superior thermal stability (e.g., 288.7°C for di(1H-tetrazol-5-yl) methanone oxime) due to extensive hydrogen-bonding networks, whereas pyrimidine and pyridine oximes likely have lower stability owing to fewer stabilizing interactions .

- Electronic Effects : The pyrimidine ring’s electron-withdrawing nature may reduce oxime nucleophilicity compared to anthraldehyde oxime, which benefits from an electron-rich anthracene backbone .

Research Findings and Implications

Hydrogen-Bonding vs. Thermal Stability

The decomposition temperatures of tetrazole-oxime hybrids (e.g., 288.7°C) highlight the role of hydrogen bonds in stabilizing such compounds. In contrast, this compound lacks the polycyclic or poly-tetrazole frameworks that enhance thermal resistance, suggesting its applications may prioritize reactivity over stability .

Biological Activity

(E)-2-Pyrimidinecarboxaldehyde oxime is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound, with the chemical formula C₅H₄N₂O, has garnered attention for its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

- Chemical Name: this compound

- CAS Number: 39232-40-1

- Molecular Formula: C₅H₄N₂O

- Molar Mass: 112.10 g/mol

- Melting Point: 110 - 112 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent, anticancer compound, and enzyme inhibitor.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting that it could be developed into a therapeutic agent for treating infections caused by resistant bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific molecular targets involved in cell cycle regulation. Notably, it has been studied for its effects on various cancer types, including breast and lung cancer, demonstrating a dose-dependent response in inhibiting tumor growth.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with biological macromolecules. Key mechanisms include:

- Enzyme Inhibition: The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- DNA Interaction: Evidence suggests that it can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

-

Antimicrobial Efficacy:

- A study conducted on various bacterial strains revealed that this compound had minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, indicating moderate to high antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity:

- In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, showcasing its potential as an anticancer agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

Table 2: Anticancer Activity on MCF-7 Cell Line

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-2-Pyrimidinecarboxaldehyde oxime, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via the condensation of 2-pyrimidinecarboxaldehyde with hydroxylamine under controlled pH (neutral to slightly acidic) and temperature (40–60°C). Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures completion. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- NMR : The E-configuration is confirmed by a singlet for the oxime proton (δ 8.1–8.3 ppm in DMSO-d6) and absence of coupling with pyrimidine protons.

- IR : A sharp peak near 1630–1650 cm⁻¹ (C=N stretch) and a broad O-H stretch (~3200 cm⁻¹) are diagnostic.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 123.06 (C₅H₅N₃O) confirms molecular weight .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary for long-term use?

- Methodology : Stability studies in solvents (DMSO, ethanol) show decomposition >72 hours at room temperature. Store at –20°C under inert atmosphere (argon). Avoid exposure to light and moisture, as hydrolysis of the oxime group may occur .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported tautomeric behavior of this compound in solution versus solid state?

- Methodology :

- X-ray Crystallography : Resolve solid-state configuration (e.g., hydrogen-bonded supramolecular networks) .

- Variable-Temperature NMR : Monitor tautomeric equilibria (e.g., keto-enol shifts) in DMSO-d6 or CDCl₃.

- Computational Studies : DFT calculations (B3LYP/6-31G*) predict energy differences between tautomers .

Q. How does the pyrimidine ring influence the hydrogen-bonding interactions of this compound in supramolecular assemblies?

- Methodology :

- Single-Crystal Analysis : Identify N–H···O/N interactions between oxime and pyrimidine groups.

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 20–30% from O···H contacts in related oximes) .

Q. What are the challenges in interpreting conflicting data from mass spectrometry and elemental analysis for this compound?

- Methodology :

- High-Resolution MS : Resolve isotopic patterns to distinguish from impurities (e.g., Z-isomer at m/z 123.06).

- Combined CHNS/O Analysis : Verify empirical formula (C₅H₅N₃O) when MS data conflict due to matrix effects .

Q. How can this compound be applied in coordination chemistry, and what ligand properties make it suitable for metal complexation?

- Methodology :

- Potentiometric Titration : Determine binding constants with transition metals (e.g., Cu²⁺, Ni²⁺).

- UV-Vis and EPR Spectroscopy : Characterize d-d transitions and spin states in complexes. The oxime’s lone pair on nitrogen and planar geometry favor chelation .

Q. What computational approaches are recommended to predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.